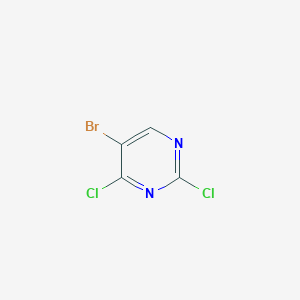

5-Bromo-2,4-dichloropyrimidine

Vue d'ensemble

Description

5-Bromo-2,4-dichloropyrimidine: is an organic compound belonging to the class of halogenated pyrimidines. It is characterized by the presence of bromine and chlorine atoms attached to a pyrimidine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2,4-dichloropyrimidine is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents. It is also used in the design of enzyme inhibitors and receptor modulators .

Industry: In the agrochemical industry, this compound is utilized in the synthesis of herbicides and fungicides. Its derivatives are explored for their potential to enhance crop protection and yield .

Mécanisme D'action

Target of Action

5-Bromo-2,4-dichloropyrimidine is primarily used as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets by binding to the GABA B receptors, thereby modulating their activity . This interaction can lead to changes in neuronal excitability and neurotransmission .

Biochemical Pathways

The affected pathways primarily involve the GABAergic system. The downstream effects of modulating GABA B receptors can include changes in neuronal firing rates, synaptic plasticity, and overall neural network activity .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. For instance, in the context of GABA B receptor modulation, the compound could potentially alter neuronal excitability and neurotransmission .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, it is noted that the compound may decompose under high temperatures, producing toxic hydrogen chloride gas . Therefore, it should be handled and stored avoiding high temperatures and strong acidic conditions .

Analyse Biochimique

Biochemical Properties

5-Bromo-2,4-dichloropyrimidine may be employed as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It has been shown to have inhibitory activities against cancer cells in vitro .

Molecular Mechanism

It is known to be involved in the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 29-30 °C (lit.) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichloropyrimidine typically involves the bromination of 2,4-dichloropyrimidine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2,4-dichloropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran are commonly used.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene are typically employed.

Major Products Formed:

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.

Cross-Coupling Reactions: Products are often complex organic molecules with extended conjugation or functionalized aromatic systems.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-5-iodopyrimidine: Similar in structure but contains iodine instead of bromine.

2,4-Dichloro-5-fluoropyrimidine: Contains fluorine instead of bromine.

2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of bromine.

Uniqueness: 5-Bromo-2,4-dichloropyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Activité Biologique

5-Bromo-2,4-dichloropyrimidine is a halogenated pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various derivatives that exhibit promising anticancer, antimicrobial, and anticonvulsant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and findings from recent research.

This compound can be synthesized through various methods, including the reaction of 5-bromo-uracil with suitable reagents. The compound's structure allows for further derivatization, leading to a range of biologically active molecules. The synthesis typically involves multi-step reactions and characterization techniques such as FT-IR, NMR, and mass spectrometry to confirm the identity and purity of the products .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, a series of synthesized compounds were tested against human lung adenocarcinoma (A549) and chronic myeloid leukemia (K562) cell lines using the MTT assay. The results indicated that several derivatives displayed significant cytotoxicity, particularly against K562 cells, suggesting their potential as Bcr/Abl kinase inhibitors .

Table: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| 5c | K562 | 12.5 | Potent Bcr/Abl inhibitor |

| 9e | A549 | 15.0 | Significant cytotoxicity |

| 10c | HCT116 | 20.0 | Moderate activity |

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown antimicrobial effects against multidrug-resistant bacterial strains. One study reported that specific derivatives exhibited selective antimicrobial activity against Staphylococcus aureus, including strains resistant to linezolid . This highlights the potential of these compounds in addressing antibiotic resistance.

Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives have also been explored. In a study involving male Wistar rats subjected to maximal electroshock seizure (MES) models, several synthesized compounds were evaluated for their anticonvulsant activity. Notably, compound 3b demonstrated significant efficacy without neurotoxicity at doses up to 100 mg/kg . This suggests that certain derivatives may offer therapeutic benefits in seizure management while minimizing adverse effects.

Table: Anticonvulsant Activity of Selected Derivatives

| Compound | Dose (mg/kg) | Efficacy (%) | Neurotoxicity |

|---|---|---|---|

| 3b | 100 | 85 | None |

| 3a | 100 | 70 | Mild |

| 3c | 100 | 60 | Moderate |

Case Studies and Research Findings

- Bcr/Abl Kinase Inhibition : A study synthesized a series of bromo-pyrimidine derivatives from this compound and evaluated their inhibitory effects on Bcr/Abl kinase. The findings indicated that compounds like 5c and 10c were highly effective in inhibiting kinase activity, positioning them as potential alternatives to existing therapies like Dasatinib .

- Antimicrobial Resistance : Research focusing on the antimicrobial properties of pyrimidine derivatives revealed that specific compounds derived from this compound exhibited significant antibacterial activity against resistant strains of S. aureus. This underscores the importance of developing new antibiotics based on existing frameworks .

- Neurotoxicity Assessment : The evaluation of neurotoxic effects in anticonvulsant studies showed that while some compounds were effective against seizures, they did not exhibit neurotoxic properties at therapeutic doses. This is crucial for ensuring patient safety in clinical applications .

Propriétés

IUPAC Name |

5-bromo-2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKXIUWKPGWBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302656 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36082-50-5 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36082-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36082-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Bromo-2,4-dichloropyrimidine a valuable starting material in organic synthesis, particularly for creating biologically active compounds?

A1: this compound serves as a versatile building block in organic synthesis due to its three halogen atoms, which can be selectively substituted in various chemical reactions. [, ] This allows for the introduction of different functional groups, enabling the creation of diverse chemical structures. This is particularly valuable in medicinal chemistry for synthesizing libraries of compounds with potentially useful biological activities.

Q2: Can you elaborate on the anticonvulsant potential of derivatives derived from this compound and their activity compared to existing treatments?

A2: Researchers investigated the anticonvulsant activity of several novel this compound derivatives using the maximal electroshock seizure (MES) model in rats. [] The study revealed that compound 3b, a specific derivative of this compound, exhibited significant anticonvulsant activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.